

Understanding the chemical structure of Suberoyl bis-hydroxamic acid

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Compound of Interest

Compound Name: Suberoyl bis-hydroxamic acid

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An In-depth Technical Guide to Suberoyl Bis-hydroxamic Acid (SBHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of **Suberoyl bis-hydroxamic acid** (SBHA), a key molecule in the field of epigenetics and cancer research.

Core Chemical and Physical Properties

Suberoyl bis-hydroxamic acid, also known as Suberohydroxamic acid (SBHA), is a synthetic compound belonging to the hydroxamic acid class of molecules. Its structure features a flexible eight-carbon aliphatic chain capped at both ends by hydroxamic acid functional groups. This symmetric structure is crucial for its biological activity.

Property	Value
IUPAC Name	N,N'-dihydroxyoctanediamide
Synonyms	SBHA, Suberohydroxamic acid, Suberic bishydroxamate[1][2][3][4]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄ [2][3]
Molecular Weight	204.22 g/mol [2][3]
CAS Number	38937-66-5[3][5]
Appearance	Crystalline solid[1]
Melting Point	153-155 °C[6][7]
Solubility	DMSO: ~49 mg/mL (239.93 mM)[4]H ₂ O: ~8.16 mg/mL (40 mM)[4]

Mechanism of Action: Histone Deacetylase Inhibition

SBHA is a potent, cell-permeable, and competitive inhibitor of histone deacetylases (HDACs). [1][8] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SBHA causes an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of silenced genes, including tumor suppressor genes.

SBHA primarily targets class I HDACs, showing particular potency against HDAC1 and HDAC3.[1][4][8] This inhibition triggers a cascade of cellular events, including cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death) in various cancer cell lines.[1][9]

Quantitative Biological Activity

The inhibitory potency of SBHA has been quantified against specific HDAC enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or inhibitory dose (ID₅₀) values are key metrics for its efficacy.

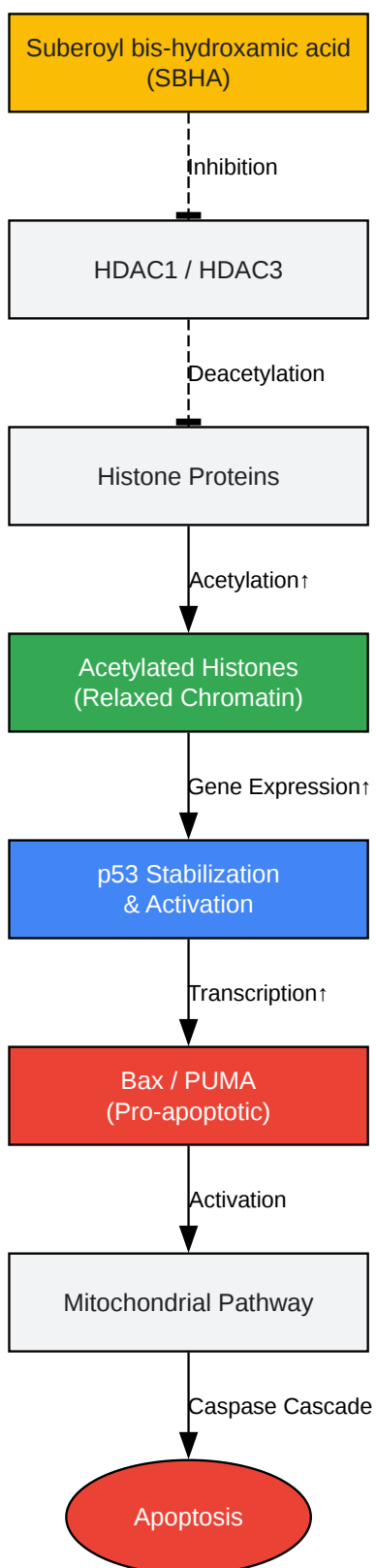
Target	Cell Line / Enzyme	Potency Value	Reference
HDAC1	Jurkat cells	ID ₅₀ = 0.25 µM	[1][8]
HDAC3	Jurkat cells	ID ₅₀ = 0.30 µM	[1][8]
HeLa cells	Proliferation	IC ₅₀ = 15 µM	
MCF-7 (Breast Cancer)	Proliferation	Synergistic with Bortezomib (CI = 0.60)	[10]
MDA-MB-231 (Breast Cancer)	Proliferation	Synergistic with Bortezomib (CI = 0.57)	[10]

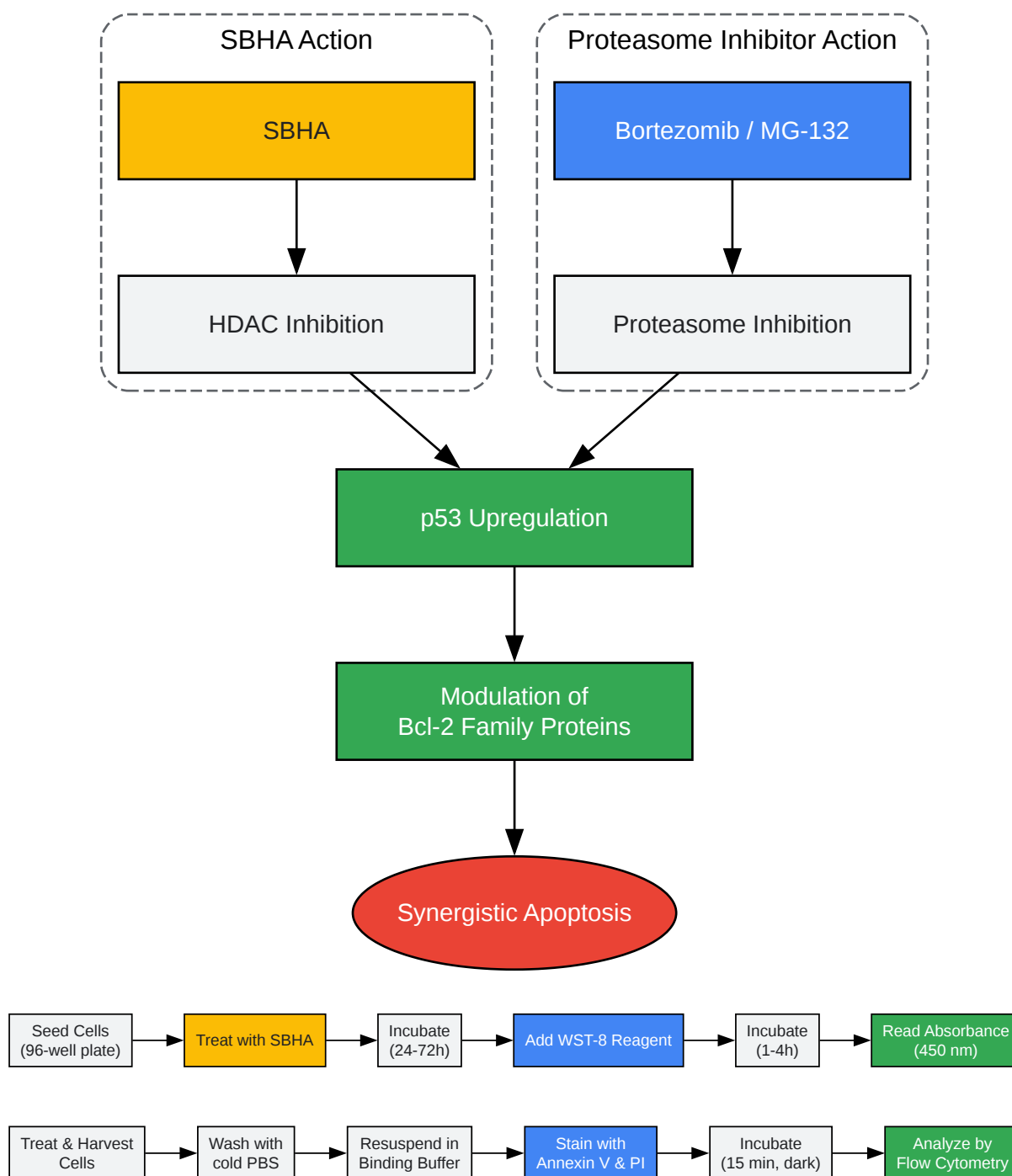
Key Signaling Pathways Modulated by SBHA

SBHA exerts its anticancer effects by modulating critical cellular signaling pathways, primarily those governing apoptosis.

p53-Dependent Apoptosis

In cancer cells with wild-type p53, such as MCF-7 breast cancer cells, SBHA induces apoptosis through the activation of the p53 signaling pathway.[11] HDAC inhibition leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including Bax and PUMA.[11] This shifts the balance of Bcl-2 family proteins to favor apoptosis, leading to mitochondrial dysfunction and caspase activation.





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